EW-7195 Demonstrates >10-Fold Greater Potency than Galunisertib (LY2157299) for ALK5/TGF-βRI
EW-7195 exhibits a significantly lower IC50 for ALK5 compared to Galunisertib (LY2157299), a clinically advanced ALK5 inhibitor . In cell-free kinase assays, EW-7195 demonstrates sub-nanomolar potency, while reported IC50 values for Galunisertib are more than an order of magnitude higher . This difference in intrinsic biochemical potency can translate to lower required working concentrations in cellular assays, reducing the potential for off-target effects related to compound accumulation.
| Evidence Dimension | Biochemical Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 4.83 nM |
| Comparator Or Baseline | Galunisertib (LY2157299): 56 nM |
| Quantified Difference | EW-7195 is ~11.6-fold more potent |
| Conditions | Cell-free kinase assay |
Why This Matters
For procurement, this 11.6-fold difference in potency means EW-7195 can be used at lower concentrations to achieve equivalent target engagement, potentially minimizing off-target liabilities and saving on compound usage in long-term studies.
